

Technical Guide: Properties and Synthesis of Bromo-Methyl-Indazoline Isomers

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Compound of Interest

Compound Name: *3-Bromo-1-methyl-1H-indazol-5-amine*

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Introduction

This technical guide provides an in-depth analysis of the molecular structure, weight, and synthetic methodologies pertaining to bromo-methyl-indazoline isomers. Due to the limited availability of public domain data for **3-Bromo-1-methyl-1H-indazol-5-amine**, this document focuses on the well-characterized and commercially available isomer, 5-Bromo-1-methyl-1H-indazol-3-amine. The structural difference lies in the positions of the bromo and amino functional groups on the indazole ring. This information is crucial for researchers in medicinal chemistry and drug discovery, where precise isomeric structure is critical for biological activity.

Molecular Properties of 5-Bromo-1-methyl-1H-indazol-3-amine

The following table summarizes the key quantitative data for 5-Bromo-1-methyl-1H-indazol-3-amine.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrN ₃	[1][2][3]
Molecular Weight	226.07 g/mol	[1][2][3]
CAS Number	1000018-06-3	[1][2][3][4]
Appearance	Pale Cream Powder	[1]
InChI Key	BKBSBRJIGMVBFM-UHFFFAOYSA-N	[1]
SMILES	CN1N=C(C2=CC(Br)=CC=C12)N	[5]

Molecular Structure Visualization

The molecular structure of 5-Bromo-1-methyl-1H-indazol-3-amine is depicted below. The diagram illustrates the connectivity of the atoms, including the indazole bicyclic system, with a methyl group at position 1, an amino group at position 3, and a bromine atom at position 5.

Molecular structure of 5-Bromo-1-methyl-1H-indazol-3-amine.

Experimental Protocols: Synthesis

The synthesis of indazole derivatives can be achieved through various routes. A common method for synthesizing the precursor 5-Bromo-1H-indazol-3-amine involves the cyclization of a substituted benzonitrile with hydrazine.[6][7] The subsequent N-methylation can be performed to obtain the final product.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine

A widely used method for the synthesis of 5-Bromo-1H-indazol-3-amine is from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate.[6][7]

- Reactants: 5-bromo-2-fluorobenzonitrile, hydrazine hydrate, and ethanol.
- Procedure:

- A solution of 5-bromo-2-fluorobenzonitrile in ethanol is prepared in a reaction vessel.
- An excess of hydrazine hydrate (e.g., 10 equivalents) is added to the solution.
- The reaction mixture is heated in a sealed tube at a temperature of approximately 343 K (70 °C) for several hours (e.g., 4 hours).
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is concentrated to dryness.
- The resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield 5-Bromo-1H-indazol-3-amine.[\[6\]](#)

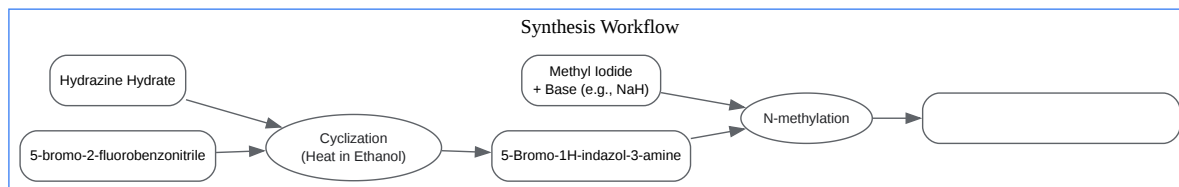
Step 2: N-methylation to 5-Bromo-1-methyl-1H-indazol-3-amine

A general method for the N-methylation of indazoles can be employed to introduce the methyl group at the N1 position.

- Reactants: 5-Bromo-1H-indazol-3-amine, a suitable base (e.g., sodium hydride or potassium carbonate), a methylating agent (e.g., methyl iodide), and a polar aprotic solvent (e.g., DMF or THF).
- Procedure:
 - To a solution of 5-Bromo-1H-indazol-3-amine in an anhydrous solvent, a base is added at a reduced temperature (e.g., 0 °C).
 - The mixture is stirred for a period to allow for deprotonation.
 - The methylating agent is then added dropwise at the same reduced temperature.
 - The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC.
 - The reaction is quenched with water, and the product is extracted with an organic solvent.
 - The organic layers are combined, washed, dried, and concentrated.

- The crude product is purified by column chromatography to isolate 5-Bromo-1-methyl-1H-indazol-3-amine.

The following diagram illustrates a generalized workflow for the synthesis.



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Generalized synthetic workflow.

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